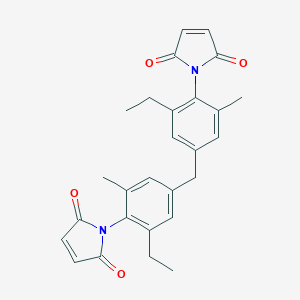

Bis(3-ethyl-5-methyl-4-maleimidophenyl)methane

Description

Bis(3-ethyl-5-methyl-4-maleimidophenyl)methane (CAS No. 105391-33-1, molecular formula: C₂₇H₂₆N₂O₄) is a bismaleimide (BMI) compound characterized by its rigid aromatic backbone and maleimide functional groups. It is a white powder with a purity ≥95% and a melting point of 170 ± 10°C . The compound is thermally stable, exhibiting a 10% weight loss temperature (Td,10%) of 408–459°C in air and 396–421°C in nitrogen . Its primary applications include use as a cross-linking agent in high-performance thermosetting resins, electronic materials, and aerospace composites due to its ability to form densely cross-linked networks without releasing volatile byproducts during curing .

Propriétés

IUPAC Name |

1-[4-[[4-(2,5-dioxopyrrol-1-yl)-3-ethyl-5-methylphenyl]methyl]-2-ethyl-6-methylphenyl]pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N2O4/c1-5-20-14-18(11-16(3)26(20)28-22(30)7-8-23(28)31)13-19-12-17(4)27(21(6-2)15-19)29-24(32)9-10-25(29)33/h7-12,14-15H,5-6,13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNSSPVZNXLACMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC(=C1)CC2=CC(=C(C(=C2)C)N3C(=O)C=CC3=O)CC)C)N4C(=O)C=CC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6073027 | |

| Record name | 1H-Pyrrole-2,5-dione, 1,1'-[methylenebis(2-ethyl-6-methyl-4,1-phenylene)]bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6073027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105391-33-1 | |

| Record name | Bis(3-ethyl-5-methyl-4-maleimidophenyl)methane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105391-33-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrrole-2,5-dione, 1,1'-(methylenebis(2-ethyl-6-methyl-4,1-phenylene))bis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105391331 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Pyrrole-2,5-dione, 1,1'-[methylenebis(2-ethyl-6-methyl-4,1-phenylene)]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Pyrrole-2,5-dione, 1,1'-[methylenebis(2-ethyl-6-methyl-4,1-phenylene)]bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6073027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | n,n' (2,2'-diethyl-6;6'-dimethyl-4,4'-methylenediphenylene)bismaleimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Acetic Anhydride Dehydration Method

Early industrial methods employed acetic anhydride as a dehydrating agent. In this approach, 4,4'-methylenebis(2-methyl-6-ethylaniline) reacts with maleic anhydride in a polar solvent (e.g., dimethylformamide) to form bismaleamic acid, followed by cyclodehydration using acetic anhydride. However, this method yielded products with melting points as low as 153°C and inconsistent purity, necessitating additional purification steps.

Azeotropic Dehydration Method

Subsequent improvements utilized azeotropic dehydration with solvents like toluene or xylene. For instance, Japanese Patent JP S6193159A described a process using toluene and p-toluenesulfonic acid, but the resulting BEMM exhibited a melting point of 84–93°C and a tan appearance, indicating residual impurities. These methods also required over 30 equivalents of solvent relative to the diamine monomer, increasing costs and environmental impact.

Innovative Synthesis Protocol Using Methanesulfonic Acid and Toluene

A breakthrough in BEMM synthesis was achieved through the use of methanesulfonic acid as a catalyst and toluene as a solvent, as disclosed in Chinese Patent CN112279798A. This method addresses prior limitations by optimizing reagent ratios and simplifying post-treatment.

Reaction Mechanism and Steps

The synthesis involves two stages:

Key Reaction Conditions:

Post-Treatment and Yield Optimization

After reaction completion, the mixture is cooled to 6–10°C, filtered, and dried. This method eliminates alkali washing and recrystallization steps, reducing solvent waste. Example 1 of the patent achieved a 90.5% yield with 99.3% HPLC purity and a melting point of 164–165°C.

Comparative Analysis of Synthesis Methods

The table below contrasts traditional and innovative methods:

| Parameter | Acetic Anhydride Method | Azeotropic Method (JP S6193159A) | Methanesulfonic Acid Method (CN112279798A) |

|---|---|---|---|

| Catalyst | Acetic anhydride | p-Toluenesulfonic acid | Methanesulfonic acid |

| Solvent (Equivalents) | 30+ | 30+ | 5–10 |

| Yield | 70–80% | 85–90% | 90.5–93% |

| Purity (HPLC) | <98% | 98.8–99.2% | 99.3–99.6% |

| Melting Point | 153°C | 84–93°C | 164–166°C |

| Post-Treatment Complexity | High | Moderate | Low |

Data synthesized from patent CN112279798A.

Optimization Studies and Scalability

The patent’s experimental data (Table 1) demonstrates the impact of varying reagent ratios:

| Example | Maleic Anhydride (kg) | Methanesulfonic Acid (kg) | Toluene (kg) | Yield | Purity | Melting Point |

|---|---|---|---|---|---|---|

| 1 | 196.0 | 14.4 | 644.0 | 90.5% | 99.3% | 164–165°C |

| 2 | 215.6 | 14.4 | 644.0 | 92.0% | 99.3% | 164–165°C |

| 3 | 235.2 | 14.4 | 644.0 | 93.0% | 99.5% | 165–166°C |

| 4 | 196.0 | 9.6 | 644.0 | 90.3% | 98.8% | 162–164°C |

| 5 | 196.0 | 19.2 | 644.0 | 92.8% | 99.5% | 165–166°C |

Key findings include:

-

Excess maleic anhydride (up to 2.4 equivalents) improves yield without compromising purity.

-

Methanesulfonic acid concentrations above 0.15 equivalents marginally enhance reaction kinetics but risk side reactions.

-

Toluene volumes below 10 equivalents reduce production costs while maintaining efficient azeotropic dehydration.

Industrial Scalability and Cost Considerations

The methanesulfonic acid method is designed for large-scale production, with batch sizes exceeding 400 kg per reaction. By limiting toluene to 5–10 equivalents and avoiding recrystallization, the process reduces solvent consumption by 60–80% compared to earlier methods. Economic analyses estimate a 25–30% reduction in production costs, primarily from lower solvent procurement and waste disposal expenses .

Analyse Des Réactions Chimiques

Bis(3-ethyl-5-methyl-4-maleimidophenyl)methane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can be reduced using common reducing agents, leading to the formation of reduced derivatives.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C27H26N2O4

- Molecular Weight : 442.52 g/mol

- Appearance : White to light yellow powder or crystal

- Melting Point : 163.0 to 167.0 °C

BEMM is characterized by its maleimide functional groups, which are reactive and facilitate crosslinking in polymer synthesis and other chemical reactions.

Polymer Chemistry

BEMM is primarily used as a monomer in the synthesis of high-performance polymers and copolymers. It acts as a crosslinking agent, enhancing the mechanical properties and thermal stability of the resulting materials.

- Polyaspartimides : BEMM is utilized to create polyaspartimides through Michael addition reactions with diamines. These polymers exhibit excellent thermal stability and solubility, making them suitable for various applications, including aerospace and automotive industries.

| Property | Polyaspartimide using BEMM |

|---|---|

| Thermal Stability | High |

| Solubility | Good |

| Applications | Aerospace, Automotive |

Biological Applications

In biological research, BEMM serves as a crosslinking agent for biomolecules, enabling the study of protein interactions and modifications.

- Protein Labeling : BEMM can be employed in techniques such as Western blotting and protein purification, allowing for the quantification and analysis of proteins in various biological samples.

| Application | Description |

|---|---|

| Western Blotting | Protein detection technique |

| Protein Purification | Isolating specific proteins |

Medical Applications

Research into BEMM's potential therapeutic applications is ongoing, particularly in drug delivery systems where its crosslinking properties can be harnessed to create stable drug formulations.

- Medical Devices : BEMM is being explored as a component in medical devices due to its ability to form stable bonds with biomolecules, enhancing device performance and biocompatibility.

Industrial Applications

In the industrial sector, BEMM is used in the production of advanced composites and resins that require enhanced mechanical strength and thermal stability.

- Composite Materials : The incorporation of BEMM into resin formulations improves their mechanical properties, making them suitable for demanding applications such as electronics and construction.

Case Study 1: Polymer Synthesis

A study demonstrated the use of BEMM in synthesizing polyaspartimide films that exhibited superior thermal stability compared to traditional polymers. The films were tested under various thermal conditions, showing minimal degradation even at elevated temperatures.

Case Study 2: Protein Interaction Studies

Research utilizing BEMM for protein crosslinking revealed insights into protein-protein interactions in cellular environments. The findings indicated that BEMM effectively stabilized protein complexes for subsequent analysis using mass spectrometry.

Mécanisme D'action

The mechanism of action of Bis(3-ethyl-5-methyl-4-maleimidophenyl)methane involves its ability to form stable covalent bonds with other molecules. This is primarily due to the presence of the maleimide groups, which can undergo addition reactions without generating volatile by-products. These reactions allow the compound to act as a cross-linking agent, enhancing the properties of the materials it is incorporated into .

Comparaison Avec Des Composés Similaires

Key Research Findings

- Synthesis : The compound reacts with diamines via Michael addition to form polyaspartimides, which are soluble in polar aprotic solvents—a critical advantage over condensation polyimides .

- Curing Behavior : Cross-linking with furfurylamine produces self-healing composites, a feature absent in bis(3,5-dimethyl-4-maleimidophenyl)methane due to its slower reaction kinetics .

- Market Trends: It holds a niche in the global bismaleimide monomer market (segment: Composites), driven by demand for lightweight, high-temperature aerospace materials .

Activité Biologique

Overview

Bis(3-ethyl-5-methyl-4-maleimidophenyl)methane (BEMM) is a bismaleimide compound with the molecular formula C27H26N2O4 and a molecular weight of 442.5 g/mol. It is primarily recognized for its applications in polymer chemistry, particularly as a crosslinking agent due to its unique chemical structure and reactivity. This article explores the biological activity of BEMM, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

BEMM's biological activity is largely attributed to its ability to undergo Michael addition reactions , which allows it to form stable covalent bonds with various biomolecules. This property is exploited in several applications, including drug delivery systems and the development of biocompatible materials.

Target Interactions

BEMM interacts with proteins and nucleic acids, facilitating crosslinking that can stabilize structures or modify biological functions. The compound's reactivity is influenced by environmental factors such as pH and temperature, which can alter the kinetics of the Michael addition.

Research Findings

Recent studies have highlighted several key aspects of BEMM's biological activity:

- Crosslinking in Polymer Chemistry : BEMM is utilized as a monomer in the synthesis of polyaspartimides, known for their excellent thermal stability and mechanical properties. The reaction with diamines via Michael addition leads to the formation of robust polymeric networks .

- Biological Applications : Research indicates that BEMM can enhance the mechanical strength and thermal stability of medical devices. Its ability to form stable bonds with biomolecules makes it a candidate for drug delivery systems where controlled release is essential .

- Potential Therapeutic Uses : Preliminary investigations suggest that BEMM may have applications in biomedical fields, particularly in developing materials for tissue engineering and regenerative medicine due to its biocompatibility .

Case Studies

Several studies have investigated the biological implications of BEMM:

- Study 1 : A study on the use of BEMM in drug delivery systems demonstrated that polymers synthesized from BEMM exhibited controlled release profiles for encapsulated drugs, suggesting potential for targeted therapy applications.

- Study 2 : Research into the cytotoxicity of BEMM derivatives revealed that certain modifications could reduce toxicity while maintaining efficacy in crosslinking applications, highlighting the importance of structure-activity relationships in designing safer compounds .

Comparison with Similar Compounds

The unique structure of BEMM differentiates it from other maleimide-based compounds. Below is a comparison table illustrating key differences:

| Compound Name | Structure Characteristics | Applications |

|---|---|---|

| This compound | Contains ethyl and methyl groups enhancing reactivity | Crosslinking agent in polymers |

| Bis(4-maleimidophenyl)methane | Lacks alkyl substitutions; less reactive | Used primarily in industrial applications |

| Bis(3-ethyl-4-maleimidophenyl)methane | Similar but without methyl group | Limited applications compared to BEMM |

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing Bis(3-ethyl-5-methyl-4-maleimidophenyl)methane with high purity?

- Methodological Answer : Utilize a two-step synthesis involving nucleophilic substitution and maleimide functionalization. Optimize reaction parameters (e.g., solvent polarity, temperature) using factorial design to evaluate interactions between variables like catalyst loading (e.g., 0.5–2.0 mol%) and reaction time (12–48 hours) . Monitor intermediates via <sup>1</sup>H NMR and FTIR spectroscopy to confirm structural integrity. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity.

Q. How can researchers characterize the thermal stability of this compound for polymer applications?

- Methodological Answer : Perform thermogravimetric analysis (TGA) under nitrogen atmosphere (heating rate: 10°C/min, 25–800°C) to determine decomposition temperatures. Differential scanning calorimetry (DSC) (heating/cooling cycles: -50–300°C) identifies glass transition (Tg) and curing exotherms. Cross-reference data with computational predictions (e.g., density functional theory for bond dissociation energies) to validate experimental observations .

Q. What analytical techniques are critical for confirming the stereochemical configuration of this bismaleimide?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides definitive structural confirmation. For non-crystalline samples, employ nuclear Overhauser effect spectroscopy (NOESY) NMR to analyze spatial proximity of substituents. High-resolution mass spectrometry (HRMS) verifies molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 456.1892) .

Advanced Research Questions

Q. How can computational modeling resolve contradictory data on the reactivity of this compound in cross-linking reactions?

- Methodological Answer : Apply quantum mechanics/molecular mechanics (QM/MM) simulations to model reaction pathways between maleimide groups and nucleophiles (e.g., thiols). Compare activation energies (ΔG<sup>‡</sup>) of competing mechanisms (e.g., Michael addition vs. radical polymerization) under varied conditions (pH, solvent). Validate predictions via kinetic studies using stopped-flow spectroscopy .

Q. What strategies mitigate batch-to-batch variability in polymerization studies involving this compound?

- Methodological Answer : Implement statistical process control (SPC) with control charts to monitor critical quality attributes (e.g., monomer conversion via <sup>13</sup>C NMR). Use design of experiments (DOE) to identify sensitivity factors (e.g., oxygen inhibition, initiator half-life). Standardize storage conditions (dry N2 atmosphere, -20°C) to prevent pre-polymerization .

Q. How can researchers optimize solvent selection for this compound’s application in high-temperature composites?

- Methodological Answer : Screen solvents using Hansen solubility parameters (δD, δP, δH) to match the compound’s polarity. Evaluate thermal stability via thermomechanical analysis (TMA) of cast films. Prioritize low-volatility solvents (e.g., N-methylpyrrolidone) to minimize void formation during curing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.